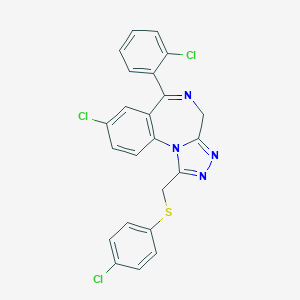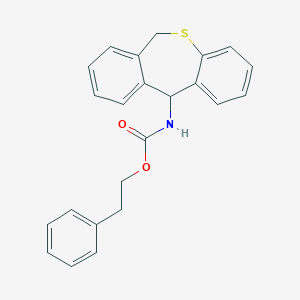
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SKF-525A, is a synthetic compound with potential applications in scientific research.
Mécanisme D'action
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate works by binding to the heme group of the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs in the liver. This binding prevents the metabolism of drugs, leading to an increase in their bioavailability.
Effets Biochimiques Et Physiologiques
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on the cytochrome P450 enzyme system, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its high selectivity for the cytochrome P450 enzyme system. This selectivity allows researchers to study the effects of specific drugs on the liver metabolism without interference from other enzymes. However, one of the limitations of this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals.
Orientations Futures
There are several potential future directions for research on phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of research could focus on the development of new drugs that can be used in combination with this compound to increase the bioavailability of certain drugs. Another area of research could focus on the potential applications of this compound in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound at different doses and in different animal models.
Conclusion
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a synthetic compound with potential applications in scientific research. Its selective inhibition of the cytochrome P450 enzyme system makes it a useful tool for studying the metabolism of drugs in the liver. However, careful dosing and monitoring are required to ensure the safety of lab animals. There are several potential future directions for research on this compound, including the development of new drugs and the investigation of its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is synthesized through the reaction of 2-chloroethyl phenyl sulfide with phenyl magnesium bromide, followed by the reaction with phosgene and ammonia. The yield of this synthesis method is generally high, and the purity of the final product can be achieved through recrystallization.
Applications De Recherche Scientifique
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been widely used in scientific research as a selective inhibitor of the cytochrome P450 enzyme system. This compound has been shown to inhibit the metabolism of a wide range of drugs, including benzodiazepines, tricyclic antidepressants, and antipsychotics. This inhibition can lead to an increase in the bioavailability of these drugs, which can be beneficial in certain medical conditions.
Propriétés
Numéro CAS |
74797-23-2 |
|---|---|
Nom du produit |
Phenethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Formule moléculaire |
C23H21NO2S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-phenylethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C23H21NO2S/c25-23(26-15-14-17-8-2-1-3-9-17)24-22-19-11-5-4-10-18(19)16-27-21-13-7-6-12-20(21)22/h1-13,22H,14-16H2,(H,24,25) |
Clé InChI |
JPBRTGZURJUVDD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)OCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
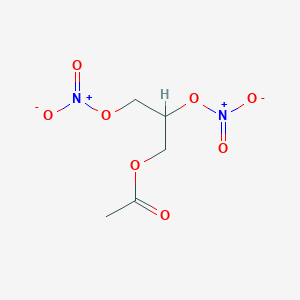
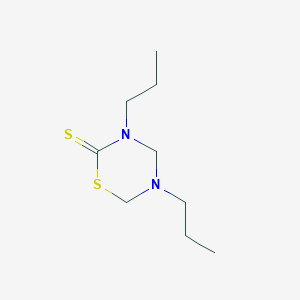
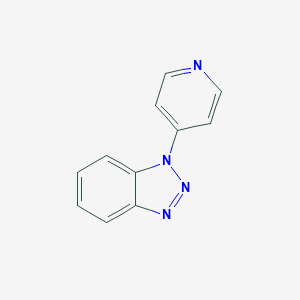
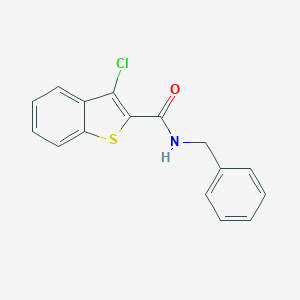
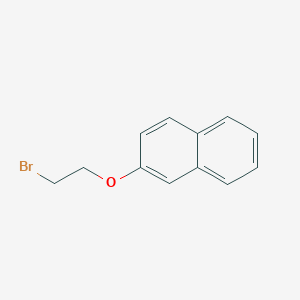
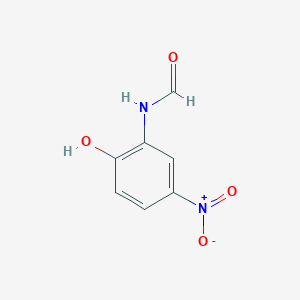
![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
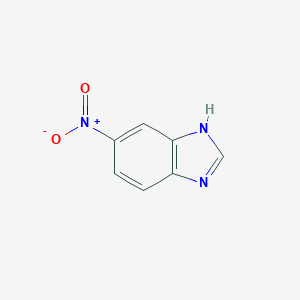
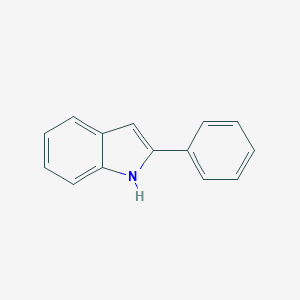
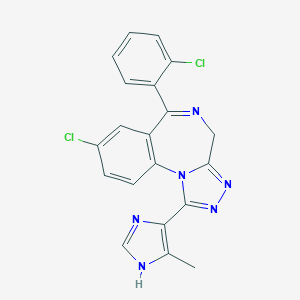
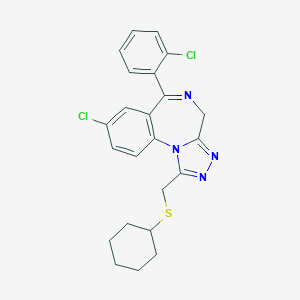
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
